6,7-dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one
Overview
Description
6,7-Dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one is a heterocyclic compound that features a fused ring system combining benzene, cycloheptane, and pyridazine rings
Mechanism of Action
Target of Action
Similar compounds have been reported to act as inhibitors for bcl-xl protein , which plays a crucial role in regulating cell death and survival.
Biochemical Pathways
If it acts as an inhibitor for bcl-xl protein, it could potentially affect the apoptosis pathway, leading to increased cell death .
Result of Action
Similar compounds have shown promising cytotoxicity against certain cancer cells . Therefore, it is plausible that this compound could also exhibit cytotoxic effects, leading to cell death.
Biochemical Analysis
Biochemical Properties
6,7-Dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 involves binding to the active site of the enzyme, thereby preventing its activity and subsequent signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and altering downstream signaling pathways. For example, its inhibition of RIPK1 prevents the phosphorylation of downstream targets, thereby blocking necroptosis . Additionally, this compound can interact with DNA, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to gradual degradation, which may reduce its efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as reducing tumor growth and inducing apoptosis in cancer cells . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted via the kidneys . This metabolic process can influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can cross cell membranes via passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cells, it can localize to various organelles, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can induce apoptosis by disrupting mitochondrial membrane potential . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one typically involves cyclocondensation reactions. One common method includes the reaction of 2,5-diarylidenecyclopentanone derivatives with hydrazine or its derivatives under basic conditions, such as using sodium alkoxide (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . The reaction proceeds through the formation of intermediate hydrazones, which then undergo cyclization to yield the desired pyridazinone compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclocondensation reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyridazinone derivatives with varying degrees of saturation.
Scientific Research Applications
6,7-Dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another heterocyclic compound with a similar fused ring system.
Benzofuran Derivatives: Compounds with a benzene-fused furan ring, known for their biological activities.
Pyrimidine Derivatives: Compounds with a pyrimidine ring, often used in medicinal chemistry.
Uniqueness
6,7-Dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one is unique due to its specific ring fusion pattern, which combines benzene, cycloheptane, and pyridazine rings. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,6,11,13-pentaen-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-12-8-10-6-3-5-9-4-1-2-7-11(9)13(10)15-14-12/h1-2,4,7-8H,3,5-6H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZUCGKBLUSWKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3=NNC(=O)C=C3C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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